molecular formula C9H15N2O9P B12331059 Dihydrouridine 3'-monophosphate

Dihydrouridine 3'-monophosphate

Cat. No.: B12331059
M. Wt: 326.20 g/mol
InChI Key: JERPQKQXFMLLKI-XVFCMESISA-N
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Description

Uridylic acid, also known as uridine 5’-monophosphate, is a nucleotide that serves as a monomer in RNA. It is an ester of phosphoric acid with the nucleoside uridine. Uridylic acid consists of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridylic acid can be synthesized from cytidine or uridine and adenosine as main raw materials. The process involves biological cell homogenized liquid conversion, microfiltration, precipitation, chromatography, and crystallization . Another method involves enzymatic conversion of cytidine into uridylic acid using an enzyme composition . These methods are advantageous due to their simplicity, low cost, and environmental friendliness.

Industrial Production Methods

Industrial production of uridylic acid typically involves the use of biological cell homogenized solutions as enzymatic catalysts. This method is beneficial for industrial amplification as it reduces costs by eliminating the need for expensive reagents like ATP . The process includes steps such as microfiltration, precipitation, chromatography, and crystallization to obtain high-purity uridylic acid.

Chemical Reactions Analysis

Types of Reactions

Uridylic acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of uridylic acid include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of uridylic acid depend on the type of reaction. For example, oxidation reactions may produce uridine diphosphate, while substitution reactions may yield various uridine derivatives.

Scientific Research Applications

Uridylic acid has numerous scientific research applications, including:

Mechanism of Action

Uridylic acid exerts its effects through various molecular targets and pathways. It is involved in the synthesis of RNA by serving as a monomer. The compound is also a substrate for enzymes like orotidylate decarboxylase, which catalyzes the decarboxylation of orotidine 5’-monophosphate to form uridylic acid . Additionally, uridylic acid is involved in the regulation of metabolic pathways by acting as a precursor for other nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Cytidylic acid: Another nucleotide used in RNA synthesis.

    Adenylic acid: A nucleotide involved in energy transfer and signaling.

    Guanidylic acid: A nucleotide that plays a role in protein synthesis.

Uniqueness of Uridylic Acid

Uridylic acid is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike other nucleotides, uridylic acid serves as a precursor for uridine diphosphate and uridine triphosphate, which are essential for RNA synthesis and other cellular processes .

Properties

Molecular Formula

C9H15N2O9P

Molecular Weight

326.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C9H15N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h4,6-8,12,14H,1-3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

JERPQKQXFMLLKI-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O

Origin of Product

United States

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